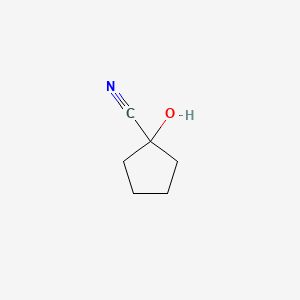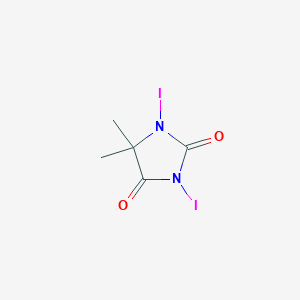![molecular formula C6H6N4 B1295693 [1,2,4]Triazolo[4,3-a]pyridin-3-amine CAS No. 767-62-4](/img/structure/B1295693.png)
[1,2,4]Triazolo[4,3-a]pyridin-3-amine
Descripción general
Descripción
[1,2,4]Triazolo[4,3-a]pyridin-3-amine is a compound that has garnered interest due to its structural and optical properties, as well as its potential applications in various fields such as medicinal chemistry and materials science. The compound is characterized by the presence of a triazole ring fused to a pyridine ring, with an amine group at the 3-position of the pyridine ring.
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]pyridines can be achieved through various methods. One efficient approach involves a palladium-catalyzed chemoselective monoarylation of hydrazides with 2-chloropyridine, followed by dehydration under microwave irradiation to yield a variety of analogues with different substituents at the 3-position . Another metal-free synthetic strategy for related structures utilizes phenyliodine bis(trifluoroacetate)-mediated intramolecular oxidative N-N bond formation, which features short reaction times and high yields .
Molecular Structure Analysis
The molecular structure of 1,2,4-triazolo[4,3-a]pyridin-3-amine has been elucidated using various spectroscopic techniques and computational methods. X-ray diffraction (XRD) studies have shown that the compound crystallizes in the monoclinic space group P21/n, with molecules linked via N–H⋯N hydrogen bonds forming a R22(8) graph. The vibrational spectra were analyzed using the B3LYP/6-311G(2d,2p) approach, and the observed bands were assigned to their respective normal modes based on PED calculations .
Chemical Reactions Analysis
The reactivity of [1,2,4]triazolo[4,3-a]pyridin-3-amine and related structures can be explored through various chemical reactions. For instance, substitution reactions of amino-triazolopyridines can lead to hydroxyalkylpyridines or brominated derivatives, with the anions from these amines being ambident, allowing for acylation on nitrogen or alkylation on nitrogen or carbon . These reactions can be used to synthesize a wide range of functionalized derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazolo[4,3-a]pyridin-3-amine have been studied in detail. The compound's FTIR and FT-Raman spectra were recorded, and the stability was assessed using NBO analysis. Optical properties such as electron absorption and luminescence spectra were measured, and the Stokes shifts for the triazole and pyridine rings were determined. The calculated singlet, triplet, HOMO, and LUMO electron energies were used to discuss the spectroscopic findings .
Aplicaciones Científicas De Investigación
1. Structural and Optical Properties Analysis
- Summary of Application : The compound was studied for its structural and spectroscopic properties .
- Methods of Application : The FTIR spectrum was recorded in the 100–4000 cm −1 range and its FT-Raman spectrum in the range 80–4000 cm −1. The molecular structure and vibrational spectra were analyzed using the B3LYP/6-311G (2d,2p) approach and the GAUSSIAN 16W program .
- Results : XRD studies revealed that the compound crystallizes in the centrosymmetric monoclinic space group P 2 1 / n with eight molecules per unit cell . Electron absorption and the luminescence spectra were measured and discussed in terms of the calculated singlet, triplet, HOMO and LUMO electron energies .
2. Synthesis of 1,3,5-trisubstituted 1,2,4-triazoles
- Summary of Application : A practical base mediated synthesis of 1,3,5-trisubstituted 1,2,4-triazoles has been developed .
- Methods of Application : The synthesis was achieved using the annulation of nitriles with hydrazines .
- Results : The method can be expanded to a wide range of triazoles in good to excellent yields . Ammonia gas is liberated during the reaction, and halo and hetero functional groups as well as free hydroxyl and amino groups are tolerated in this transformation .
3. Synthesis of Rhodium and Palladium Complexes
- Summary of Application : The reaction of [1,2,4]triazolo[4,3-a]pyridinium tetrafluoroborates with [RhCl(COD)] 2 and [PdCl(allyl)] 2 takes place under mild basic conditions .
- Methods of Application : The reaction was carried out under mild basic conditions (Et 3 N, THF, room temperature) to afford the corresponding [RhCl(COD)(Tripy)] and [PdCl(allyl)(Tripy)] complexes .
- Results : The structures of the resulting complexes were analysed by X-ray diffractometry .
4. Antifungal Agent
- Summary of Application : Triazolopyridine derivatives, including [1,2,4]Triazolo[4,3-a]pyridin-3-amine, have been recognized as antifungal agents .
- Methods of Application : The specific methods of application can vary, but typically involve the compound being used in a solution or suspension that is applied to the area affected by the fungus .
- Results : The effectiveness of these compounds as antifungal agents has been demonstrated in various studies, although specific results can vary depending on the type of fungus and the specific derivative used .
5. Insecticidal Agent
- Summary of Application : Some triazolopyridine derivatives are used as insecticides .
- Methods of Application : These compounds can be applied in various ways, such as in sprays or powders, to areas where insects are a problem .
- Results : These compounds have been shown to be effective at killing or repelling various types of insects .
6. Antibacterial Agent
- Summary of Application : Triazolopyridine derivatives have been recognized as antibacterial agents .
- Methods of Application : These compounds can be used in various forms, such as in creams or solutions, to treat bacterial infections .
- Results : These compounds have been shown to be effective at killing various types of bacteria .
7. Antioxidant
- Summary of Application : Some triazolopyridine derivatives have been recognized as antioxidants .
- Methods of Application : These compounds can be used in various forms, such as in dietary supplements or in pharmaceuticals, to combat oxidative stress .
- Results : These compounds have been shown to be effective at neutralizing free radicals, although specific results can vary depending on the specific derivative used .
8. Herbicidal Agent
- Summary of Application : Some triazolopyridine derivatives are used as herbicides .
- Methods of Application : These compounds can be applied in various ways, such as in sprays or powders, to areas where unwanted plants are a problem .
- Results : These compounds have been shown to be effective at killing or inhibiting the growth of various types of plants .
9. Inhibitor of HIF Prolyl Hydrolase
- Summary of Application : Some triazolopyridine derivatives have been recognized as inhibitors of HIF prolyl hydrolase .
- Methods of Application : These compounds can be used in various forms, such as in pharmaceuticals, to inhibit the activity of HIF prolyl hydrolase .
- Results : These compounds have been shown to be effective at inhibiting the activity of HIF prolyl hydrolase, although specific results can vary depending on the specific derivative used .
Propiedades
IUPAC Name |
[1,2,4]triazolo[4,3-a]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-6-9-8-5-3-1-2-4-10(5)6/h1-4H,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCZQAIFOXJOCFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00227497 | |
| Record name | (1,2,4)Triazolo(4,3-a)pyridin-3(2H)-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00227497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1,2,4]Triazolo[4,3-a]pyridin-3-amine | |
CAS RN |
767-62-4 | |
| Record name | (1,2,4)Triazolo(4,3-a)pyridin-3(2H)-imine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000767624 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 767-62-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76010 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (1,2,4)Triazolo(4,3-a)pyridin-3(2H)-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00227497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1,2,4]triazolo[4,3-a]pyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















